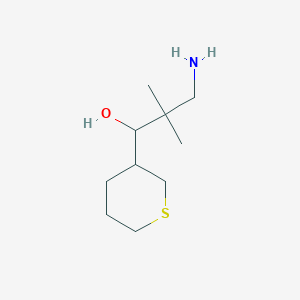
3-Amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol is an organic compound with the molecular formula C10H21NOS This compound features a unique structure that includes an amino group, a thian-3-yl group, and a hydroxyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-thianylmethanol with 2,2-dimethylpropanal in the presence of an amine catalyst. The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 50°C, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 3-Amino-2,2-dimethyl-1-(thian-3-yl)propanone.
Reduction: Formation of 3-Amino-2,2-dimethyl-1-(thian-3-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thian-3-yl group may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2,2-dimethyl-1-propanol
- 3-Amino-2,2-dimethyl-1-(thian-2-yl)propan-1-ol
- 3-Amino-2,2-dimethyl-1-(thian-4-yl)propan-1-ol
Uniqueness
3-Amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol is unique due to the specific positioning of the thian-3-yl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may confer unique biological or chemical properties.
Eigenschaften
Molekularformel |
C10H21NOS |
|---|---|
Molekulargewicht |
203.35 g/mol |
IUPAC-Name |
3-amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-10(2,7-11)9(12)8-4-3-5-13-6-8/h8-9,12H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
TXOCLGYKIBSCMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)C(C1CCCSC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




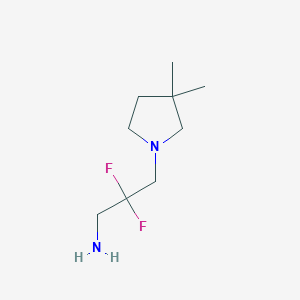
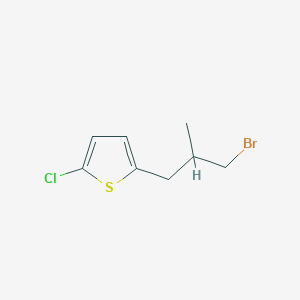
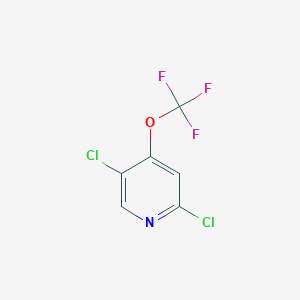

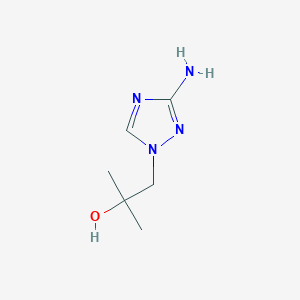
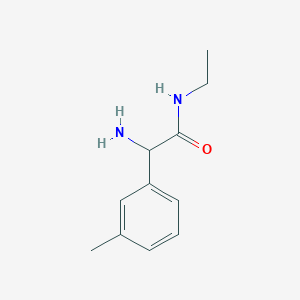
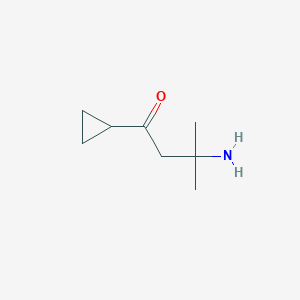
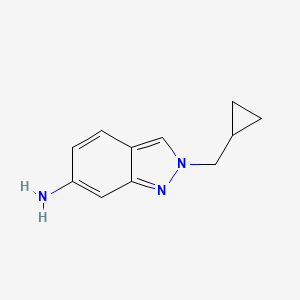
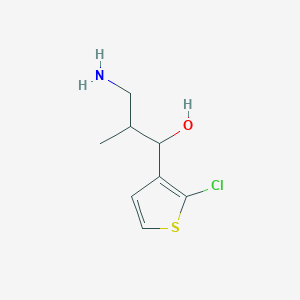
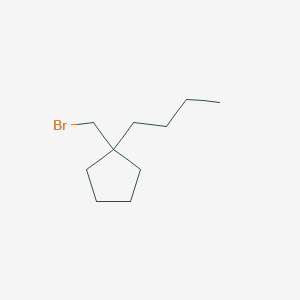
![2-[(Pyridazin-4-yl)amino]propanoic acid](/img/structure/B13156833.png)
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B13156843.png)
